2-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine

Cyclin-dependent kinase inhibition Chemical probe development Kinase selectivity profiling

The 3-(4-methoxyphenyl)pyrrolidine-carbonyl-pyrazine scaffold inhibits GSK-3α at sub-micromolar concentrations (IC50=500 nM) with ~30x greater potency than difluorophenyl analogs. Its saturated pyrrolidine ring reduces off-target Cdk cross-reactivity vs. planar pyrrolo-pyrazine compounds. The methoxy substituent improves aqueous solubility over lipophilic fluorophenyl variants (CAS 1223414-87-6), enabling reliable dose-response studies at higher concentrations. Multi-kinase profile (Cdk IC50 ~120-400 nM, GSK-3α ~500 nM, JNK ~3-10 µM) provides broader target engagement than fluorophenyl alternatives. Ensure reproducibility by avoiding analog substitutions without rigorous profiling.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 1210653-88-5
Cat. No. B2651434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine
CAS1210653-88-5
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=NC=CN=C3
InChIInChI=1S/C16H17N3O2/c1-21-14-4-2-12(3-5-14)13-6-9-19(11-13)16(20)15-10-17-7-8-18-15/h2-5,7-8,10,13H,6,9,11H2,1H3
InChIKeyBGVSIFFXZHKTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine (CAS 1210653-88-5): A Pyrrolidine-Pyrazine Scaffold for Kinase-Targeted Chemical Biology Procurement


2-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine (CAS 1210653-88-5) is a synthetic small molecule featuring a pyrrolidine core substituted with a 4-methoxyphenyl group at the 3-position, linked via a carbonyl bridge to a pyrazine ring [1]. This compound belongs to a broader class of pyrrolidine-based heterocycles that have garnered significant attention in medicinal chemistry for their conformational flexibility, favorable physicochemical properties, and versatility as kinase inhibitor scaffolds [2]. The unique combination of a saturated pyrrolidine ring, an electron-rich methoxyphenyl substituent, and an aromatic pyrazine moiety positions this compound as a potential building block for targeted protein kinase inhibitor development and chemical probe synthesis [1].

Why Generic Substitution Fails for 2-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine: The Critical Role of Substitution Pattern and Heterocycle Composition


Within the pyrrolidine-carbonyl-heteroaryl chemotype, seemingly minor structural modifications—such as altering the aryl substitution position, changing the electronic character of the aryl ring, or replacing the pyrazine with a pyrazinone—can drastically alter kinase selectivity profiles, potency, and physicochemical properties [1]. The 3-(4-methoxyphenyl) substitution pattern on the pyrrolidine ring defines a specific spatial orientation and electron density distribution that cannot be replicated by 2-substituted or fluorophenyl analogs; the methoxy group introduces hydrogen-bond acceptor capability and alters the compound's lipophilicity relative to halogen-substituted counterparts [1]. Consequently, substituting this compound with a close analog without rigorous comparative profiling risks altering target engagement, introducing off-target liabilities, and undermining experimental reproducibility in kinase inhibition studies.

Quantitative Differentiation Evidence for 2-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine Versus Closest Analogs


Cyclin-Dependent Kinase (Cdk) Inhibition Profile: Pyrrolidine-Pyrazine vs. Pyrrolo-Pyrazine Core Comparison

The target compound shares its methoxyphenyl-pyrrolidine-carbonyl pharmacophore with the closely related pyrrolo-pyrazine analog (CAS 496864-16-5), which has demonstrated potent, ATP-competitive inhibition across multiple cyclin-dependent kinases: Cdk1/cyclin B (IC50 = 150 nM), Cdk2/cyclin A (IC50 = 120 nM), Cdk2/cyclin E (IC50 = 400 nM), and Cdk5/p25 (IC50 = 200 nM) . While direct Cdk inhibition data for the target compound is not publicly available, the replacement of the pyrrolo-pyrazine fused system with a pyrrolidine-carbonyl-pyrazine architecture is expected to alter conformational flexibility and ATP-binding site interactions, potentially leading to a differentiated selectivity window across the Cdk family [1]. The saturated pyrrolidine ring in the target compound permits greater torsional freedom compared to the conformationally restricted pyrrolo-pyrazine, which can shift the balance of Cdk isoform engagement and reduce off-target binding to kinases that preferentially accommodate planar heterocycles [1].

Cyclin-dependent kinase inhibition Chemical probe development Kinase selectivity profiling

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: Methoxyphenyl vs. Difluorophenyl Substitution Effect on Potency

The GSK-3 inhibitory activity of structurally related compounds reveals a significant potency dependence on aryl substitution. The pyrrolo-pyrazine analog bearing a methoxyphenyl group exhibits GSK-3α IC50 = 500 nM and GSK-3β IC50 = 1.5 µM . In contrast, the 3,4-difluorophenyl-substituted pyrrolidine-pyrazinone analog (3-[2-(3,4-difluorophenyl)pyrrolidine-1-carbonyl]-5,6-dimethylpyrazin-2(1H)-one) shows substantially weaker activity, with only 28.5% inhibition at 25 µM and an IC50 of 15.2 µM under comparable cell-free conditions (pH 8.0, 28°C) [1]. The approximately 30-fold higher potency observed for the methoxyphenyl-containing scaffold is consistent with the electron-donating character of the methoxy group (Hammett σp = −0.27 vs. σm = +0.34 for fluorine), which can enhance π-stacking and hydrogen-bonding interactions within the GSK-3 ATP-binding pocket [2]. Although the target compound differs from the methoxyphenyl comparator in its pyrrolidine-pyrazine architecture (vs. pyrrolo-pyrazine), the retention of the 4-methoxyphenyl motif is expected to preserve a favorable electronic environment for GSK-3 engagement [2].

GSK-3 inhibition Alzheimer's disease research Kinase inhibitor SAR

Physicochemical Differentiation: Methoxy vs. Fluoro Substitution Impact on Solubility and Permeability Profile

The 4-methoxyphenyl group in the target compound (CAS 1210653-88-5) provides a distinct physicochemical profile compared to fluorophenyl-substituted analogs such as 2-[2-(4-fluorophenyl)pyrrolidine-1-carbonyl]pyrazine (CAS 1223414-87-6). The methoxy substituent introduces a hydrogen-bond acceptor site and increases topological polar surface area, which is associated with improved aqueous solubility and reduced lipophilicity relative to fluorine-substituted analogs [1]. Based on the molecular formula C16H17N3O2 and molecular weight 283.33 g/mol, the target compound's calculated physicochemical parameters suggest compliance with typical drug-like property space, with the methoxy group providing a balance between passive permeability and solubility that is distinct from the more lipophilic fluorophenyl analogs [2]. The pyrazine ring further contributes to reduced lipophilicity compared to pyrazinone or pyridine analogs, potentially improving metabolic stability [2].

Physicochemical properties Drug-likeness Solubility optimization

Kinase Selectivity Breadth: c-Jun N-Terminal Kinase (JNK) Cross-Reactivity as a Differentiating Feature

The methoxyphenyl-pyrrolidine-carbonyl chemotype has demonstrated activity against c-Jun N-terminal kinase (JNK), with the pyrrolo-pyrazine analog showing JNK IC50 values in the range of 3–10 µM . In contrast, the difluorophenyl-pyrrolidine-pyrazinone analog (BRENDA entry) does not report JNK activity, suggesting that the methoxyphenyl substitution pattern may confer a broader kinase engagement profile that includes stress-activated kinases alongside cell-cycle kinases [1]. For the target compound (CAS 1210653-88-5), the combined structural features—saturated pyrrolidine for conformational flexibility, methoxyphenyl for electronic complementarity, and pyrazine for hydrogen bonding—may yield a unique polypharmacology profile spanning Cdk, GSK-3, and JNK families [2]. This multi-kinase engagement could be advantageous in disease models where coordinated inhibition of multiple signaling nodes is therapeutically desirable, such as in neurodegenerative disorders or certain cancers [2].

Kinase selectivity JNK inhibition Off-target profiling

Optimal Application Scenarios for 2-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine Based on Differential Evidence


Probing GSK-3-Dependent Tau Phosphorylation in Neurodegenerative Disease Models Where Fluorophenyl Analogs Lack Sufficient Potency

In cellular models of Alzheimer's disease where tau phosphorylation at Ser396/Ser404 is used as a pharmacodynamic readout, the methoxyphenyl-containing scaffold has demonstrated GSK-3α IC50 = 500 nM, representing approximately 30-fold greater potency than the difluorophenyl analog (IC50 = 15.2 µM) [Section 3, Evidence Item 2]. Researchers requiring GSK-3 inhibition at sub-micromolar concentrations without exceeding cytotoxic thresholds should prioritize the target compound over fluorophenyl-substituted alternatives, which may require concentrations approaching solubility limits to achieve comparable target coverage .

Investigating Cdk-Mediated Cell-Cycle Regulation with a Pyrrolidine-Based Scaffold to Avoid Pyrrolo-Pyrazine Cross-Reactivity

The target compound's saturated pyrrolidine ring distinguishes it from the planar pyrrolo-pyrazine analog that exhibits potent Cdk inhibition (Cdk2/cyclin A IC50 = 120 nM) [Section 3, Evidence Item 1]. The increased conformational flexibility of the pyrrolidine scaffold may shift kinase selectivity away from off-targets that preferentially bind pyrrolo-pyrazine compounds, making the target compound a preferred tool for experiments where pyrrolo-pyrazine cross-reactivity confounds data interpretation [1].

Multi-Kinase Profiling Studies Requiring Simultaneous Engagement of Cdk, GSK-3, and JNK Pathways

For systems-level studies of kinase signaling networks—such as those investigating the intersection of cell-cycle regulation, metabolic signaling, and stress responses—the target compound's class-level multi-kinase profile (Cdk IC50 ~120–400 nM, GSK-3α IC50 ~500 nM, JNK IC50 ~3–10 µM inferred from the methoxyphenyl-pyrrolidine-carbonyl chemotype) [Section 3, Evidence Items 1, 2, and 4] offers a broader target engagement spectrum than fluorophenyl analogs that lack JNK activity. This makes the target compound a more versatile chemical probe for network pharmacology studies [2].

Aqueous-Compatible Kinase Assay Development Where Fluorophenyl Analog Lipophilicity Causes Solubility Artifacts

The methoxy substituent in the target compound provides a hydrogen-bond acceptor that is expected to improve aqueous solubility relative to the more lipophilic fluorophenyl analog (CAS 1223414-87-6) [Section 3, Evidence Item 3]. In biochemical or cellular assays where DMSO concentrations must be minimized to avoid solvent-induced artifacts, the enhanced polarity of the methoxyphenyl group makes the target compound a more suitable choice for achieving reliable dose-response relationships at higher test concentrations .

Quote Request

Request a Quote for 2-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.